1-(4-Chlorophenyl)butyl propanoate
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Overview
Description
1-(4-Chlorophenyl)butyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a 4-chlorophenyl group attached to a butyl chain, which is further connected to a propanoate group. The molecular structure of this compound includes a carbon-to-oxygen double bond, which is singly bonded to a second oxygen atom, joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-chlorophenyl)butanol with propanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)butyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 1-(4-chlorophenyl)butanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Hydrolysis: 1-(4-chlorophenyl)butanol and propanoic acid.
Reduction: 1-(4-chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)butyl propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)butyl propanoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 1-(4-chlorophenyl)butanol, which may interact with various molecular targets. The chlorine atom in the 4-chlorophenyl group can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Butyl propanoate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)butyl acetate: Similar structure but with an acetate group instead of a propanoate group, leading to different reactivity and applications.
4-Chlorophenyl butyrate:
Properties
CAS No. |
5406-55-3 |
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Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)butyl propanoate |
InChI |
InChI=1S/C13H17ClO2/c1-3-5-12(16-13(15)4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
IUDSOPQUQXCOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)OC(=O)CC |
Origin of Product |
United States |
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